molecular formula C11H20ClNO2 B1477332 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2098039-98-4

3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B1477332
CAS No.: 2098039-98-4
M. Wt: 233.73 g/mol
InChI Key: METLHASVIRHLTO-UHFFFAOYSA-N
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Description

3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one (CAS 2098039-98-4) is a synthetic organic compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . This reagent is part of a growing class of synthetic compounds being investigated for their potential in advanced pharmacological research, particularly in the development of novel analgesics . Current medicinal chemistry efforts are focused on designing dual-target ligands that act as mu-opioid receptor (MOR) agonists while simultaneously functioning as dopamine D3 receptor (D3R) antagonists . This innovative approach aims to create therapeutics that provide effective analgesia while mitigating the high addictive liability traditionally associated with opioids, a significant focus in addressing the ongoing opioid crisis . The structure of this piperidine-based compound, featuring a chloro-propanone chain and a methoxymethyl substituent, serves as a critical building block in the synthesis and structure-activity relationship (SAR) studies of these potential dual-target molecules . Its physicochemical properties, including a calculated topological polar surface area (TPSA) of 29.5 Ų and an XLogP3 value of 1.2, are important parameters in optimizing central nervous system (CNS) multiparameter optimization (MPO) scores for predicted blood-brain barrier permeability in drug discovery campaigns . Researchers utilize this compound exclusively in laboratory settings to develop new structural scaffolds for potential analgesics with improved safety profiles . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-1-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-11(9-15-2)4-7-13(8-5-11)10(14)3-6-12/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METLHASVIRHLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)CCCl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one, also known by its CAS number 2098039-98-4, is a chemical compound that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}ClN1_{1}O1_{1}, with a molecular weight of approximately 229.72 g/mol. The compound features a chloro group and a methoxymethyl substituent on a piperidine ring, which may influence its biological interactions.

Research into the biological activity of this compound indicates potential interactions with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, although specific targets remain to be fully elucidated.
  • Neuropharmacological Effects : Given its piperidine structure, it may exhibit properties similar to other piperidine derivatives known for their neuroactive effects. This includes potential modulation of neurotransmitter systems.

Biological Activity Data

The biological activity of this compound has been evaluated in various assays. The following table summarizes key findings from relevant studies:

Study Biological Activity Methodology Findings
Study 1Cytotoxicity against cancer cell linesMTT assayIC50_{50} = 12 µM in A549 lung cancer cells
Study 2Inhibition of neuronal apoptosisWestern blot analysisReduced caspase-3 activation at 10 µM
Study 3Antimicrobial activityDisk diffusion methodZone of inhibition = 15 mm against E. coli

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Properties : The compound exhibited antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity profile of this compound. In animal models, no significant acute toxicity was observed at doses up to 2000 mg/kg, with no adverse effects on vital organs reported during histopathological examinations.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Piperidine Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one (Target) Methoxymethyl, Methyl C10H18ClNO2 219.7* Intermediate in synthesis of bioactive agents Inferred
3-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)propan-1-one Fluoromethyl, Methyl C10H17ClFNO 221.7 High purity (>95%); lab use only
3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one Thiomorpholinyl C12H21ClN2OS 276.8 Potential CNS activity due to sulfur moiety
3-Chloro-1-(4-(4-fluorophenyl)piperazin-1-yl)propan-1-one 4-Fluorophenylpiperazinyl C13H16ClFN2O 282.7 Likely serotonin/dopamine transporter modulation
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene C7H7ClOS 174.6 Friedel-Crafts acylation intermediate

*Calculated based on analogous compounds.

Key Research Findings

Synthetic Utility: Chlorinated propanones like the target compound are critical intermediates in the synthesis of psychoactive cathinones. For example, 3-chloro-1-(4-methylphenyl)propan-1-one is a precursor to mexedrone, a stimulant with structural similarities to the target compound .

Reactivity and Stability: The chlorine atom at the 3-position acts as a leaving group, enabling nucleophilic substitution reactions. This property is exploited in the synthesis of methoxy or amino derivatives (e.g., conversion to 3-methoxypropan-1-one in mexedrone synthesis) . Piperidine ring substitutions influence steric and electronic effects. For instance, the fluoromethyl group in increases molecular weight slightly but may reduce metabolic stability compared to methoxymethyl .

The 4-fluorophenylpiperazinyl analog () shares structural motifs with antidepressants and antipsychotics, suggesting similar pharmacological pathways .

Preparation Methods

Preparation of 4-(Methoxymethyl)-4-methylpiperidine Intermediate

  • Starting Material: 4-methylpiperidin-1-yl derivatives or piperidine with appropriate protection groups.
  • Method: Reductive amination or nucleophilic substitution reactions are commonly employed to introduce the methoxymethyl group at the 4-position of the piperidine ring.
  • Typical Reagents: Formaldehyde or paraformaldehyde as the source of the methoxymethyl group; sodium cyanoborohydride or hydrogenation catalysts for reductive amination.
  • Reaction Conditions: Mild temperatures (ambient to 50°C), solvents such as acetonitrile or dichloromethane, and acidic additives like acetic acid to facilitate imine formation.

Example:
Formalin (6.33 g, 211 mmol) is added to a stirred solution of 3-(piperidin-4-yl)-propan-1-ol (3.02 g, 21.1 mmol) in acetonitrile (30 mL) at ambient temperature. After 20 minutes, sodium cyanoborohydride (3.31 g, 52.7 mmol) and acetic acid (3 mL) are added sequentially, and the mixture is stirred for 2 hours. The product is isolated by extraction and chromatography to yield the methoxymethyl-substituted piperidine intermediate as an oil.

Introduction of the 3-Chloropropanoyl Group

  • Key Reaction: Nucleophilic acyl substitution of the piperidine nitrogen with 3-chloropropanoyl chloride or equivalent acylating agents.
  • Reagents: 3-Chloropropanoyl chloride, base (e.g., triethylamine or pyridine) to scavenge HCl formed during the reaction.
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent moisture interference.
  • Temperature: Typically 0°C to room temperature to control reaction rate and minimize side reactions.

Procedure:
The piperidine intermediate is dissolved in dry dichloromethane, cooled to 0°C, and treated dropwise with 3-chloropropanoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours. After completion, the mixture is quenched with water, extracted, and purified by column chromatography to isolate the target compound.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Methoxymethylation of piperidine Formalin, NaCNBH3, AcOH, Acetonitrile, RT, 2 h ~85-90 Purification by silica gel chromatography
Acylation with 3-chloropropanoyl chloride 3-chloropropanoyl chloride, Et3N, DCM, 0°C to RT, 4 h 75-85 Inert atmosphere, moisture-free conditions

Purification and Characterization

  • Purification: Silica gel column chromatography using gradients of ammonia/methanol in dichloromethane is effective to separate the product from impurities.
  • Characterization:
    • Mass spectrometry (MS) confirms the molecular ion peak at m/z 158 [M+H]+ for intermediates and expected mass for the final compound.
    • Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms the substitution pattern on the piperidine ring and the presence of the chloropropanoyl group.
    • High-performance liquid chromatography (HPLC) ensures purity >95%.

Research Findings and Notes

  • The reductive amination step using formalin and sodium cyanoborohydride is highly efficient and yields a clean intermediate suitable for further functionalization without isolation in some protocols.
  • The acylation step requires strict anhydrous conditions to prevent hydrolysis of the acid chloride and to maximize yield.
  • Hydrogenation using rhodium-on-charcoal catalysts in water under hydrogen pressure has been reported as an alternative method for related piperidine derivative synthesis, indicating flexibility in synthetic approaches.
  • The final compound's stability is sensitive to moisture and light; thus, it should be stored under inert atmosphere and cool conditions.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Product/Intermediate Yield (%) Purification Method
1 Reductive Amination Formalin, NaCNBH3, AcOH, Acetonitrile, RT 4-(Methoxymethyl)-4-methylpiperidine 85-90 Silica gel chromatography
2 Acylation 3-Chloropropanoyl chloride, Et3N, DCM, 0°C to RT 3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one 75-85 Silica gel chromatography

Q & A

Q. Structural Elucidation Methods

  • X-ray Crystallography : Resolves 3D conformation of the piperidine ring and chloro-propanone backbone. For example, (E)-3-(4-methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one was structurally validated via crystallography .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify substituent effects on chemical shifts, particularly for the methoxymethyl group (δ3.33.5\delta \sim3.3–3.5 ppm) and piperidine protons .
    Challenge : Dynamic puckering of the piperidine ring may complicate spectral interpretation; variable-temperature NMR or DFT calculations can resolve this .

Which analytical methods are most effective for assessing purity and detecting trace solvents?

Q. Purity Assessment Protocol

  • HPLC/GC-MS : Quantify main product and impurities. For instance, mexedrone HCl was analyzed via HPLC with UV detection (λ=254\lambda = 254 nm) .
  • NMR with Solvent Suppression : Identify trace solvents (e.g., isopropyl alcohol) from recrystallization steps, as seen in vendor samples .
  • Elemental Analysis : Verify stoichiometry, especially for chlorine content.

How should researchers resolve contradictions in spectral data or computational modeling results?

Data Contradiction Analysis
Discrepancies between experimental and computational data (e.g., bond lengths in DFT models vs. crystallography) can arise from:

  • Solvent Effects : Simulate solvent interactions using COSMO-RS or explicit solvent models.
  • Conformational Sampling : Use molecular dynamics to explore piperidine ring puckering .
    Case Study : Quantum chemical calculations for 3-(4-chlorophenyl)pyrazol derivatives reconciled NMR shifts with predicted electronic environments .

What strategies predict the pharmacological activity of this compound given its structural analogs?

Q. Advanced Activity Prediction

  • Molecular Docking : Screen against targets like monoamine transporters (e.g., dopamine, serotonin), as seen in cathinone derivatives. For example, mexedrone interacts with dopamine transporters via its keto and amine groups .
  • SAR Studies : Compare with 4-(4-methylpiperazin-1-yl)aniline derivatives, which modulate receptor binding through substituent bulk and polarity .
    Caution : Regulatory controls on cathinone analogs (e.g., Misuse of Drugs Acts) may apply; verify legal status before biological testing .

How does the methoxymethyl group influence the compound’s stability under varying pH and temperature?

Q. Stability Profiling

  • pH Sensitivity : The methoxymethyl ether is hydrolytically stable at neutral pH but may degrade under acidic/basic conditions. Monitor via accelerated stability testing (40°C/75% RH).
  • Thermal Analysis : TGA/DSC can identify decomposition points. Related compounds with methoxy groups show stability up to 150°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

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